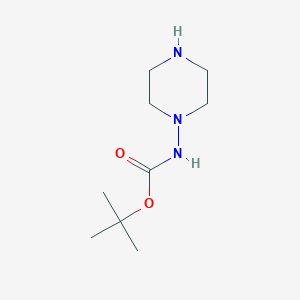

Tert-butyl piperazin-1-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-piperazin-1-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)11-12-6-4-10-5-7-12/h10H,4-7H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKPBRDUFKYAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617126 | |

| Record name | tert-Butyl piperazin-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147081-80-9 | |

| Record name | tert-Butyl piperazin-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl piperazin-1-ylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tert-butyl piperazin-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl piperazin-1-ylcarbamate (CAS No. 147081-80-9) is a versatile bifunctional molecule widely utilized in medicinal chemistry and drug discovery. Its unique structure, incorporating a piperazine moiety and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the design of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 147081-80-9 | [1] |

| Molecular Formula | C₉H₁₉N₃O₂ | [1] |

| Molecular Weight | 201.27 g/mol | [1] |

| IUPAC Name | tert-butyl N-piperazin-1-ylcarbamate | [2] |

| Synonyms | 1-(Boc-amino)piperazine, N-(tert-Butoxycarbonyl)-N'-aminopiperazine | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | [3] |

| Topological Polar Surface Area (TPSA) | 53.6 Ų | [1] |

| LogP | 0.3313 | [4] |

| Storage | Store at 4°C in a cool, dry place. | [4] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group protons as a singlet around 1.4 ppm. The protons on the piperazine ring would appear as multiplets in the region of 2.7-3.5 ppm. The NH proton of the carbamate and the NH proton of the piperazine would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The carbons of the piperazine ring are expected to resonate in the range of 40-50 ppm. The carbonyl carbon of the carbamate group would appear further downfield, typically in the region of 155 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the carbamate group, typically observed around 1680-1700 cm⁻¹. N-H stretching vibrations would be visible in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (201.27 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the piperazine ring.

Experimental Protocols

General Synthesis of this compound

A common synthetic route to this compound involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolve piperazine (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1 equivalent) portion-wise to the stirred solution.

-

If desired, triethylamine (1 equivalent) can be added to scavenge the acid byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a pure solid.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by the nucleophilicity of the secondary amine in the piperazine ring and the lability of the Boc-protecting group under acidic conditions. The unprotected secondary amine can readily react with various electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, to form N-substituted piperazine derivatives.

A significant application of this compound is as a bifunctional linker in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8]

Role in PROTAC Synthesis

In a typical PROTAC design, one end of the linker is attached to a ligand that binds to the target protein, while the other end is connected to a ligand for an E3 ligase. The piperazine moiety in this compound provides a versatile scaffold for linker elongation and attachment to these ligands. The Boc-protected amine allows for selective functionalization of the other nitrogen atom of the piperazine ring.

Caption: General mechanism of PROTAC-mediated protein degradation.

The synthesis of a PROTAC using a piperazine-based linker generally follows a modular approach.

Caption: Synthetic workflow for a PROTAC using a piperazine linker.

This synthetic strategy allows for the systematic modification of the linker length and composition, which is crucial for optimizing the efficacy of the final PROTAC molecule.

Safety Information

This compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key building block in modern drug discovery, offering a versatile platform for the synthesis of complex bioactive molecules. Its role as a linker in the development of PROTACs highlights its importance in the rapidly evolving field of targeted protein degradation. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. This compound | C9H19N3O2 | CID 21701658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-tert-butyl-N-piperazin-1-ylcarbamate | C9H18N3O2- | CID 18449257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-piperazin-1-ylmethylidene]carbamate | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl piperazin-1-ylcarbamate: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of tert-butyl piperazin-1-ylcarbamate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a versatile linker and intermediate in the creation of complex therapeutic agents.

Core Compound Identification

This compound is a mono-Boc-protected piperazine derivative. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, enabling selective functionalization at the free secondary amine of the piperazine ring. This feature makes it an invaluable tool in multi-step organic synthesis.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 147081-80-9[1][2] |

| Molecular Formula | C₉H₁₉N₃O₂[1][3] |

| IUPAC Name | tert-butyl N-piperazin-1-ylcarbamate[3] |

| Synonyms | 1-(Boc-amino)piperazine, N-(tert-Butoxycarbonyl)piperazin-1-amine |

| Canonical SMILES | CC(C)(C)OC(=O)NN1CCNCC1[1] |

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for its handling, storage, and application in experimental settings. Below is a summary of key computed properties for this compound.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 201.27 g/mol | [1][3] |

| Topological Polar Surface Area (TPSA) | 53.6 Ų | [4] |

| logP (octanol-water partition coefficient) | 0.3313 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in peer-reviewed literature; however, a logical synthetic pathway can be inferred from standard organic chemistry principles and protocols for related compounds. The process involves the mono-protection of piperazine, followed by the introduction of the carbamate functionality. A key precursor is mono-Boc-piperazine (tert-butyl piperazine-1-carboxylate).

Experimental Protocol: Synthesis of tert-Butyl piperazine-1-carboxylate (Precursor)

The selective mono-protection of piperazine is crucial and can be challenging due to the potential for di-substitution. One common method involves the slow addition of di-tert-butyl dicarbonate to an excess of piperazine.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH)

-

1M Citric Acid solution

-

Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate (EtOAc)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperazine (2.0 equivalents) in methanol at 0°C with stirring.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the piperazine solution over 2 hours, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours.

-

Remove the solvent under reduced pressure.

-

Redissolve the crude solid in diethyl ether. A white precipitate (di-Boc-piperazine and unreacted piperazine salts) will form; filter this off.

-

Extract the product from the filtrate using a 1M citric acid solution.

-

Wash the aqueous layer with ethyl acetate to remove any remaining di-Boc-piperazine.

-

Basify the aqueous layer to pH 11 with sodium carbonate.

-

Extract the product into ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuum to yield tert-butyl piperazine-1-carboxylate.

This protocol is adapted from a similar synthesis and may require optimization.[5]

Synthetic Workflow Diagram

The following diagram illustrates the logical steps for the synthesis of the target compound.

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its bifunctional nature. The Boc-protected amine allows for stable handling and purification, while the free piperazine nitrogen serves as a nucleophilic handle for further synthetic elaboration.

Role as a Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a chemical linker. Piperazine derivatives are frequently employed as components of these linkers.[6][7][8] While this compound itself is a building block, its derivatives are used to construct these critical linkers.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, including oncology and neuropsychiatry.[9][10] Boc-protected piperazines are essential intermediates for introducing this scaffold into drug candidates. The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) at a late stage in the synthesis to reveal a free amine, which can be essential for solubility or for forming a pharmaceutically acceptable salt.

Workflow: Application as a Linker Building Block

The diagram below illustrates the general workflow for incorporating a piperazine-based building block into a larger molecule, such as a PROTAC.

Caption: General workflow for using a Boc-protected piperazine linker.

Safety and Handling

Based on GHS classifications, this compound should be handled with care in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed[11] |

| H315 | Causes skin irritation[11] |

| H319 | Causes serious eye irritation[11] |

| H335 | May cause respiratory irritation[11] |

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pre-protected nature allows for controlled, regioselective reactions, making it an ideal starting point for the synthesis of complex molecules, particularly as a component of linkers in heterobifunctional compounds like PROTACs. The information provided in this guide serves as a foundational resource for researchers looking to leverage this compound in their synthetic endeavors.

References

- 1. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]

- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Different applications of 1-tert-Butoxycarbonylpiperazine_Chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C9H19N3O2 | CID 21701658 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Tert-butyl piperazin-1-ylcarbamate: A Technical Guide

Introduction: Tert-butyl piperazin-1-ylcarbamate (CAS No. 147081-80-9) is a key intermediate in synthetic organic chemistry, frequently utilized in the development of pharmaceutical agents due to its unique structural combination of a Boc-protected hydrazine moiety and a piperazine ring. Accurate structural confirmation and purity assessment of this compound are paramount, necessitating a thorough analysis using modern spectroscopic techniques. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized protocols for data acquisition.

While specific experimental spectra for this compound are not consistently available in public databases, this document outlines the anticipated spectroscopic characteristics based on its molecular structure. These expected values serve as a benchmark for researchers synthesizing or utilizing this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the chemical structure and typical ranges for the functional groups present.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.0 - 6.5 | Broad Singlet | 1H | -C(=O)NH- |

| ~ 3.0 - 3.2 | Triplet | 4H | Piperazine -CH₂-N(H)-CH₂- |

| ~ 2.8 - 3.0 | Triplet | 4H | Piperazine -CH₂-N(NHBoc)-CH₂- |

| ~ 1.7 - 2.0 | Broad Singlet | 1H | Piperazine -NH- |

| 1.48 | Singlet | 9H | Tert-butyl -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 156.0 | Carbamate Carbonyl (-C=O) |

| ~ 81.0 | Tert-butyl Quaternary Carbon (-C(CH₃)₃) |

| ~ 52.0 | Piperazine Carbons (-CH₂-N(NHBoc)-CH₂-) |

| ~ 45.0 | Piperazine Carbons (-CH₂-NH-CH₂-) |

| 28.3 | Tert-butyl Methyl Carbons (-C(CH₃)₃) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3340 | Medium, Sharp | N-H Stretch (Carbamate) |

| ~ 3300 | Medium, Broad | N-H Stretch (Piperazine) |

| 2975, 2850 | Strong | C-H Stretch (Aliphatic) |

| ~ 1710 | Strong | C=O Stretch (Carbamate) |

| ~ 1510 | Strong | N-H Bend (Amide II) |

| ~ 1250, 1160 | Strong | C-O Stretch (Carbamate) |

Table 4: Predicted Mass Spectrometry Data

(Ionization Mode: Electrospray Ionization, ESI+)

| m/z | Assignment |

| 202.1550 | [M+H]⁺ (Monoisotopic Mass: 201.1477) |

| 224.1369 | [M+Na]⁺ |

| 146.1022 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 102.0971 | [M+H - C₅H₉NO₂]⁺ (Loss of Boc group) |

| 86.0968 | [Piperazine+H]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[2]

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): As this compound is a solid, dissolve a small amount (a few milligrams) in a volatile solvent like methylene chloride.

-

Application: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile.

-

Ionization: Introduce the sample solution into an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation and typically showing the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Analyze the generated ions using a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole). For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to obtain an accurate mass measurement, which helps in confirming the elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural characterization of a synthetic compound like this compound using the described spectroscopic methods.

Caption: General workflow for the structural analysis of a synthetic organic compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl piperazin-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl piperazin-1-ylcarbamate, a key building block in the development of numerous pharmaceutical compounds. This document details established synthetic protocols, thorough characterization data, and the analytical methodologies required for its quality assessment.

Introduction

This compound, also widely known as 1-(Boc-amino)piperazine or N-Boc-piperazine, is a mono-protected derivative of piperazine. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the second nitrogen atom. This feature makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, particularly in the field of medicinal chemistry where the piperazine scaffold is a common pharmacophore.[1][2] Its utility is prominent in the development of agents targeting the central nervous system, as well as in the synthesis of antipsychotics and antihistamines.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉N₃O₂ | [3] |

| Molecular Weight | 201.27 g/mol | [3] |

| CAS Number | 147081-80-9 | [3] |

| Appearance | White to off-white crystalline solid/waxy solid | [1][4] |

| Melting Point | 43-49 °C | [4] |

| Boiling Point | 258 °C at 760 mmHg | [4] |

| Density | 1.03 g/cm³ | [4] |

| Solubility | Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO. | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the direct or selective acylation of piperazine with di-tert-butyl dicarbonate. An alternative approach commencing from diethylamine has also been reported.[5]

Synthetic Pathways Overview

Two primary pathways for the synthesis of this compound are outlined below. The first involves the direct reaction of piperazine with di-tert-butyl dicarbonate, which can lead to the formation of the di-substituted byproduct. The second, more selective method, involves the initial formation of a piperazine salt to prevent di-acylation.

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 3. This compound | C9H19N3O2 | CID 21701658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility of Tert-butyl piperazin-1-ylcarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tert-butyl piperazin-1-ylcarbamate

This compound, also known as 1-Boc-4-aminopiperidine, is a versatile bifunctional molecule widely employed in the synthesis of pharmaceutical compounds. Its structure incorporates a piperazine ring, a common motif in bioactive molecules, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This mono-protection allows for selective functionalization at the second nitrogen atom, making it an invaluable intermediate in the construction of complex molecular architectures. Understanding its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, and formulation.

The Critical Role of Solubility in Drug Development

The solubility of a chemical compound is a fundamental physicochemical property that significantly influences its behavior in various stages of drug development. For a compound like this compound, which often serves as a starting material or intermediate, its solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and the ease of handling and formulation. In later stages of drug development, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and therapeutic efficacy.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures has not been formally published. Researchers are encouraged to determine this data experimentally using the protocols outlined in the following section. For ease of comparison and data management, all experimentally determined solubility data should be recorded in a structured format as exemplified in Table 1.

Table 1: Template for Reporting Quantitative Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Experimental Value | Calculated Value | e.g., Shake-Flask |

| Ethanol | 25 | Experimental Value | Calculated Value | e.g., Shake-Flask |

| Isopropanol | 25 | Experimental Value | Calculated Value | e.g., Shake-Flask |

| Acetone | 25 | Experimental Value | Calculated Value | e.g., Shake-Flask |

| Acetonitrile | 25 | Experimental Value | Calculated Value | e.g., Shake-Flask |

| Dichloromethane | 25 | Experimental Value | Calculated Value | e.g., Shake-Flask |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | e.g., Shake-Flask |

| Tetrahydrofuran | 25 | Experimental Value | Calculated Value | e.g., Shake-Flask |

| Toluene | 25 | Experimental Value | Calculated Value | e.g., Shake-Flask |

| Add other solvents | Specify | Experimental Value | Calculated Value | Specify |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the accurate determination of the solubility of this compound in organic solvents. The choice of method will depend on the available equipment and the specific requirements of the study.

The shake-flask method is the gold standard for determining equilibrium solubility.[1] It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

The gravimetric method is a simpler, though potentially less precise, method for determining solubility. It is suitable for preliminary assessments.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Sealed flasks or vials

-

Constant temperature bath

-

Analytical balance

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in a known volume of the chosen organic solvent at a specific temperature, following steps 1-5 of the shake-flask method.

-

Carefully decant or filter a known volume of the saturated supernatant into a pre-weighed, dry container.

-

Evaporate the solvent from the container completely. This can be done at room temperature under a fume hood or in an oven at a temperature below the decomposition point of the compound.

-

Once the solvent is fully evaporated, weigh the container with the solid residue.

-

The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

-

Calculate the solubility as the mass of the solute per volume of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the isothermal shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for solubility determination.

This guide provides the necessary framework for researchers to systematically determine and report the solubility of this compound in various organic solvents. The generation of such data will be a valuable contribution to the scientific community and will facilitate the broader application of this important chemical intermediate in drug discovery and development.

References

Safety and handling of Tert-butyl piperazin-1-ylcarbamate

An In-depth Technical Guide to the Safe Handling of Tert-butyl piperazin-1-ylcarbamate

This guide provides comprehensive safety and handling information for this compound (CAS No. 147081-80-9), intended for researchers, scientists, and professionals in drug development and chemical synthesis. Adherence to these guidelines is crucial for ensuring personal safety and maintaining experimental integrity.

Chemical Identification and Properties

This compound is a chemical compound commonly used as a building block in organic synthesis.[1][2] Understanding its physical and chemical properties is the foundation of its safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 147081-80-9 | [1][3] |

| Molecular Formula | C₉H₁₉N₃O₂ | [1][3] |

| Molecular Weight | 201.27 g/mol | [1][3] |

| Appearance | Off-white solid | [4] |

| Melting Point | 43 - 47 °C / 109.4 - 116.6 °F | [4] |

| Flash Point | > 110 °C / > 230 °F | [4] |

| Purity | ≥95% | [3] |

| Solubility | Insoluble in water | [5] |

| Synonyms | tert-butyl N-piperazin-1-ylcarbamate, 1-(Boc-amino)piperazine, 1-(t-butoxycarbonylamino)piperazine | [1] |

Hazard Identification and Classification

This compound is classified as hazardous.[1] The following table summarizes its GHS hazard statements, which communicate its potential health risks.

Table 2: GHS Hazard Classification

| Hazard Code | Hazard Statement | Classification | Reference |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | [1][6] |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | [1][7] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [1][7] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1][4] |

Experimental Protocols: Safe Handling and Use

Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area.[4][7] A chemical fume hood is required for procedures that may generate dust or aerosols.[8]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][9]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[4]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust or aerosols.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4][7]

-

Do not eat, drink, or smoke in the work area.[6]

-

Ensure eyewash stations and safety showers are readily accessible and close to the workstation.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][9]

-

Recommended storage temperature is often refrigerated at 2-8°C or 4°C.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

General Advice: If symptoms persist, call a physician.[6] Ensure medical personnel are aware of the material involved.[6]

-

Inhalation: Move the person to fresh air.[6][9] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[4][6] Remove all contaminated clothing and wash it before reuse.[7] If skin irritation occurs, get medical advice.[7]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4][6] Remove contact lenses if present and easy to do so.[4] Continue rinsing. Seek immediate medical attention.[4][7]

-

Ingestion: Rinse mouth with water.[6] Do NOT induce vomiting.[4][6] Call a physician or poison control center immediately.[12]

Spill and Leak Procedures

-

Containment: Evacuate the area and ensure adequate ventilation.[4] Prevent further leakage or spillage if safe to do so.[4]

-

Cleanup: Use personal protective equipment.[7] Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[4][6]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.[8]

Disposal

-

Dispose of waste material as hazardous chemical waste.[8]

-

Disposal must be in accordance with all applicable local, state, and federal regulations.[7][8]

-

Do not empty into drains.[4] Contaminated packaging should be disposed of in the same manner as the product.[7]

Visual Workflow Diagrams

The following diagrams illustrate key safety workflows for handling this compound.

References

- 1. This compound | C9H19N3O2 | CID 21701658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [acrospharmatech.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ie [fishersci.ie]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. aksci.com [aksci.com]

- 10. publications.ashp.org [publications.ashp.org]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. fishersci.com [fishersci.com]

Reactivity of Tert-butyl piperazin-1-ylcarbamate with electrophiles

An In-Depth Technical Guide to the Reactivity of Tert-butyl piperazin-1-ylcarbamate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 1-(Boc-amino)piperazine, is a bifunctional synthetic building block of significant importance in medicinal chemistry and drug development. Its structure, featuring a piperazine ring with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and the other existing as a secondary amine, allows for selective and predictable reactions with a wide array of electrophiles. This guide provides a comprehensive overview of the reactivity of the free secondary amine, detailing common transformations such as N-alkylation, N-acylation, N-arylation, and Mannich reactions. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to serve as a practical resource for professionals in the field.

Core Principles of Reactivity

The synthetic utility of this compound arises from the differential reactivity of its two nitrogen atoms. The Boc-protected nitrogen is rendered unreactive to most nucleophilic and basic conditions, thereby directing functionalization to the free secondary amine.

-

Nucleophilicity and Basicity : The secondary amine is a potent nucleophile, readily attacking electron-deficient centers. The presence of the adjacent electron-withdrawing Boc group slightly reduces the basicity of this amine compared to the parent piperazine. This modulated basicity is crucial for controlling its reactivity and preventing unwanted side reactions.

-

Orthogonal Protection : A key advantage of the Boc group is its lability under acidic conditions. It can be cleanly removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal a free amine. This deprotection step is orthogonal to many conditions used to functionalize the other nitrogen, enabling a stepwise approach to synthesizing complex, unsymmetrically substituted piperazines.

General Reaction Workflow

The typical synthetic strategy involves two main stages: functionalization of the N-1 nitrogen and subsequent deprotection of the N-4 nitrogen. This workflow allows for the creation of a diverse library of piperazine derivatives from a single precursor.

The Versatile Scaffold: Tert-butyl piperazin-1-ylcarbamate's Pivotal Role in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile building blocks, enabling the synthesis of diverse and potent therapeutic agents. Tert-butyl piperazin-1-ylcarbamate is one such privileged structure. Its unique combination of a Boc-protected amine and a reactive piperazine ring makes it an invaluable synthon in the design and development of a wide array of drug candidates. This technical guide delves into the multifaceted role of this compound in drug discovery, providing a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Applications in Drug Discovery

This compound's utility spans several key areas of drug discovery, primarily serving as a versatile linker in Proteolysis Targeting Chimeras (PROTACs) and as a core scaffold in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

A Flexible Linker in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The nature of this linker is critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

This compound and its derivatives are frequently employed in the synthesis of these linkers. The piperazine moiety provides a degree of conformational rigidity, which can be advantageous for optimizing the geometry of the ternary complex.[1] Furthermore, the Boc-protecting group allows for controlled, stepwise synthesis, enabling the facile attachment of the target-binding and E3 ligase-binding moieties.

Quantitative Data on Piperazine-Containing PROTACs:

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). Below is a table summarizing the degradation activity of representative PROTACs that incorporate a piperazine-containing linker.

| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |

| Compound 7 | CDK4/6 | Pomalidomide | 2.0 nM (CDK4), 4.0 nM (CDK6) | >90% | Jurkat | [2] |

| Compound 13 | CDK4/6 | Pomalidomide | 6.0 nM (CDK4/6) | >90% | Jurkat | [2] |

| dBET6 | BRD4 | Pomalidomide | ~10 nM (BD1), ~50 nM (BD2) | >80% | - | [3] |

Experimental Protocol: Determination of PROTAC-mediated Protein Degradation (Western Blot)

This protocol outlines the standard method for quantifying changes in target protein levels following PROTAC treatment.[4][5]

-

Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

-

Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[6][7]

Visualization of PROTAC Mechanism and Workflow:

A Core Scaffold for Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The piperazine ring, often derived from this compound, is a common feature in many kinase inhibitors. It can act as a key pharmacophoric element, interacting with the hinge region of the kinase active site, or serve as a linker to connect different pharmacophoric fragments.

Quantitative Data on Piperazine-Containing Kinase Inhibitors:

The potency of kinase inhibitors is typically measured by their IC50 value, the concentration required to inhibit 50% of the kinase's activity. The following table presents data for representative kinase inhibitors containing a piperazine moiety.

| Compound | Target Kinase | IC50 | Cell Line (Antiproliferative IC50) | Reference |

| Compound 3p | EGFR | 0.08 µM | A549 (nanomolar range) | [8] |

| Compound 18i | EGFR | 42.3 nM | A549 (1.43 µM) | [9] |

| Compound 9h | CDK2 | 40.91 nM | Panc-1, MCF-7, A549 (varied) | [10][11] |

| Compound 11d | CDK2 | 41.70 nM | Panc-1, MCF-7, A549 (varied) | [10][11] |

| Compound 3j | pan-PI3K | (low double digit nM) | U87 MG | [12] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of a compound against a specific kinase.

-

Reagents and Materials: Purified recombinant kinase, appropriate substrate (peptide or protein), ATP, assay buffer, and the test compound.

-

Assay Procedure: In a microplate, combine the kinase, substrate, and varying concentrations of the test compound in the assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.

-

Detection of Kinase Activity: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of CDK2 Signaling Pathway in Cell Cycle Regulation:

A Scaffold for GPCR Modulators

G-protein coupled receptors are the largest family of transmembrane receptors and are the targets of a significant portion of currently marketed drugs. Piperazine-containing compounds have been developed as modulators of various GPCRs, particularly those in the central nervous system, such as serotonin (5-HT) and dopamine (D2) receptors. These compounds can act as agonists, antagonists, or allosteric modulators.

Quantitative Data on Piperazine-Containing GPCR Ligands:

The affinity of a ligand for a receptor is typically expressed as its Ki value (inhibition constant). The following table provides binding affinity data for representative piperazine-containing compounds at serotonin and dopamine receptors.

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

| Compound 12a | 5-HT1A | 41.5 nM | [13] |

| 5-HT2A | 315 nM | [13] | |

| 5-HT7 | 42.5 nM | [13] | |

| D2 | 300 nM | [13] | |

| Compound 9b | 5-HT1A | 23.9 nM | [13] |

| 5-HT2A | 39.4 nM | [13] | |

| 5-HT7 | 45.0 nM | [13] | |

| Cariprazine | D3 | 0.085 nM | |

| D2 | 0.49 nM | ||

| 5-HT1A | 2.6 nM |

Experimental Protocol: Radioligand Binding Assay for GPCRs

This protocol describes a common method for determining the binding affinity (Ki) of a test compound for a specific GPCR.

-

Membrane Preparation: Prepare cell membranes expressing the target GPCR from cultured cells or animal tissues.

-

Assay Setup: In a microplate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]WAY-100635 for 5-HT1A receptors), and varying concentrations of the unlabeled test compound in a suitable buffer.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualization of Allosteric Modulation of a GPCR:

Conclusion

This compound has firmly established itself as a cornerstone in the medicinal chemist's toolbox. Its synthetic tractability and the favorable physicochemical properties it imparts to molecules have led to its incorporation in a multitude of drug candidates across diverse therapeutic areas. From providing the crucial linkage in targeted protein degraders to forming the core of potent enzyme inhibitors and receptor modulators, this versatile scaffold continues to play a significant role in the advancement of drug discovery. The data and protocols presented in this guide underscore the broad applicability of this compound and provide a foundation for its continued use in the development of the next generation of therapeutics.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Positive allosteric modulation of the 5-HT1A receptor by indole-based synthetic cannabinoids abused by humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric modulation of 5-HT(1A) receptors by zinc: Binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Allosteric modulation of serotonin 5-HT1A and 5 HT7 receptors by zinc ions - Digital Medical Library [dl.cm-uj.krakow.pl:8080]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tert-butyl piperazin-1-ylcarbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl piperazin-1-ylcarbamate is a bifunctional building block utilized in peptide synthesis to introduce a piperazine moiety into peptide chains. This modification is instrumental in the development of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with enhanced therapeutic properties such as increased stability against enzymatic degradation and improved bioavailability. The incorporation of the piperazine ring can introduce conformational constraints and novel pharmacophoric features, making it a valuable tool in drug discovery and development.

The structure of this compound features a free secondary amine within the piperazine ring, which can participate in standard peptide coupling reactions. The N-amino end of the piperazine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions and can be readily removed with mild acid, allowing for orthogonal protection strategies.

Key Applications in Peptide Synthesis

-

Introduction of a Constrained Linker: The piperazine ring can act as a rigid spacer, influencing the peptide's three-dimensional structure.

-

Synthesis of Peptidomimetics: Replacement of a standard amino acid residue with the piperazine carbamate moiety can alter the peptide backbone, potentially leading to enhanced biological activity or selectivity.

-

Development of N-amino Peptides: The N-amino functionality, once deprotected, can serve as a key interaction point with biological targets or as a site for further chemical modification.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₉N₃O₂ |

| Molecular Weight | 201.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents like DMF and DCM |

| CAS Number | 147081-80-9 |

Experimental Protocols

The following protocols describe the incorporation of this compound at the N-terminus of a peptide chain synthesized on a solid support using standard Fmoc/tBu chemistry.

Protocol 1: N-Terminal Modification of a Resin-Bound Peptide

This protocol outlines the coupling of this compound to the free N-terminus of a peptide chain.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF (10 mL/g of resin) for 30 minutes in a reaction vessel.

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), DIC (3 eq.), and HOBt (or OxymaPure®) (3 eq.) in a minimal amount of DMF.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 2: Boc Deprotection of the Piperazine Moiety

This optional step is performed if the N-amino group of the incorporated piperazine needs to be deprotected for further modification.

Materials:

-

Resin from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the Boc protecting group.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual acid.

-

Neutralize the resin with a solution of 10% DIPEA in DMF (2 times for 5 minutes each).

-

Wash the resin with DMF (5 times) and DCM (5 times).

Protocol 3: Cleavage from Resin and Final Deprotection

This protocol describes the cleavage of the modified peptide from the solid support and the removal of any remaining side-chain protecting groups.

Materials:

-

Modified peptide-resin

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the modified peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Add the TFA cleavage cocktail to the dried resin (approximately 10 mL/g of resin) in a reaction vessel. Agitate the mixture gently at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide.

-

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice.

-

Drying: Dry the peptide pellet under vacuum to remove residual ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table provides representative data for the coupling efficiency and purity of a model pentapeptide (Gly-Ala-Val-Leu-Ile) modified with this compound.

| Step | Parameter | Value |

| Coupling Reaction (Protocol 1) | Coupling Efficiency (%) | > 95% |

| Final Peptide (after Protocol 3) | Crude Purity (HPLC, %) | 85-90% |

| Final Purity (HPLC, %) | > 98% | |

| Overall Yield (%) | 60-70% |

Note: Yields and purities are dependent on the peptide sequence and synthesis conditions.

Visualizations

Application Notes and Protocols for Buchwald-Hartwig Amination with Boc-Piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable for the synthesis of aryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The use of Boc-piperazine as the amine coupling partner is of significant interest as it allows for the direct installation of a piperazine moiety, a common pharmacophore, in a protected form. This prevents common side reactions such as double arylation and allows for subsequent functionalization at the unprotected nitrogen atom.[2]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of aryl halides with Boc-piperazine, a summary of reaction conditions for various substrates, and a general workflow for this essential transformation.

Data Presentation: Reaction Parameters and Scope

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions and substrates for the arylation of piperazine derivatives, providing a basis for reaction optimization.

| Aryl Halide | Amine | Pd-Source/Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Boc-piperazine | (NHC)Pd(allyl)Cl | N/A | NaOtBu | Toluene | RT | 0.1 | 96 |

| 1-Bromo-2,3-dichlorobenzene | Boc-piperazine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High |

| 4-Chlorotoluene | Piperazine | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 0.17 | 97 |

| 2-Chlorotoluene | Piperazine | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 0.17 | 95 |

| 4-Chloroanisole | Piperazine | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 0.17 | 93 |

| 3-Iodochlorobenzene | Boc-piperazine | CuBr | rac-BINOL | K₃PO₄ | DMF | 100 | 24 | 71 |

| 4-Iodotoluene | Boc-piperazine | CuBr | rac-BINOL | K₃PO₄ | DMF | 100 | 24 | 60 |

| 1-Iodo-3-(trifluoromethyl)benzene | Boc-piperazine | CuBr | rac-BINOL | K₃PO₄ | DMF | 100 | 24 | 70 |

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of an Aryl Bromide with Boc-Piperazine

This protocol is adapted from a general procedure for the coupling of N-Boc-piperazine with 4-bromotoluene.[3]

Materials and Reagents:

-

Aryl bromide (1.0 mmol)

-

Boc-piperazine (1.2 mmol)

-

Palladium pre-catalyst (e.g., (IPr)Pd(allyl)Cl, 1-2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Stir plate and magnetic stir bar

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%), sodium tert-butoxide (1.4 mmol), and Boc-piperazine (1.2 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

Add the aryl bromide (1.0 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Many reactions proceed to completion within minutes to a few hours.[3]

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Caption: General workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic and medicinal chemistry. N-tert-butoxycarbonyl (Boc)-piperazine is a versatile building block in drug discovery, and its efficient coupling with a wide array of carboxylic acids is crucial for the synthesis of numerous biologically active molecules.[1] These application notes provide detailed protocols for the coupling of N-Boc-piperazine with carboxylic acids, a comparative overview of common coupling reagents, and standardized experimental procedures.

The choice of coupling reagent is a critical parameter that depends on various factors, including the steric and electronic properties of the substrates, desired reaction conditions, and cost.[1] This document focuses on three widely employed classes of coupling reagents: carbodiimides such as DCC and EDC, aminium/uronium salts like HATU, and the use of activating additives like HOBt and DMAP.[1]

Comparative Overview of Common Coupling Reactions

The selection of an appropriate coupling reagent is pivotal for achieving high yields and purity in amide bond formation. The following table summarizes common reagents with typical reaction conditions and expected yields when coupling N-Boc-piperazine or similar primary/secondary amines with carboxylic acids. It is important to note that yields are substrate-dependent and the data presented serves as a general guideline.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |

| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea byproduct is water-soluble, simplifying workup.[2] |

| DCC | DMAP (cat.) | - | DCM | 12 - 24 | Variable | Forms a DCU precipitate that is filtered off. DMAP is a highly effective acylation catalyst.[1] |

| HATU | - | DIPEA | DMF | 1 - 12 | > 90 | Highly efficient and fast, especially for sterically hindered substrates.[3][4] |

| PyBOP | - | DIPEA | DMF or DCM | 1 - 4 | > 90 | High coupling efficiency with a low risk of racemization.[3] |

| COMU | - | DIPEA | DMF or DCM | 1 - 2 | > 90 | Rapid reaction times and water-soluble byproducts, simplifying purification.[3] |

Experimental Protocols

Herein, we provide detailed step-by-step protocols for the amide bond formation between a generic carboxylic acid (R-COOH) and N-Boc-piperazine using two of the most common and effective coupling methods: EDC/HOBt and HATU.

Protocol 1: EDC/HOBt Mediated Coupling

This method is one of the most common due to the water-solubility of the EDC byproduct, which simplifies purification.[1] HOBt is added to suppress racemization and improve efficiency.[1]

Materials and Reagents:

-

Carboxylic acid (1.0 eq)

-

N-Boc-piperazine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-2.5 eq)[1][2]

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.5 eq).[1][2]

-

Add EDC (1.2 eq) portion-wise to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[1][2]

-

Add N-Boc-piperazine (1.1 eq) to the reaction mixture.[1]

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.[1][2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, dilute with ethyl acetate and wash with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.[1]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography.[1]

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent, often used for challenging couplings, including those involving sterically hindered amines or acids, providing high yields in short reaction times.[3][4]

Materials and Reagents:

-

Carboxylic acid (1.0 eq)

-

N-Boc-piperazine (1.1 eq)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[1]

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[1]

-

Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.[2]

-

Add N-Boc-piperazine (1.1 eq) to the activated mixture.[1]

-

Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[1]

-

Once the reaction is complete, dilute with ethyl acetate and wash with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.[1]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography.[1]

Protocol 3: DCC/DMAP Mediated Coupling

This method is a classic approach for amide bond formation. A key feature is the formation of a dicyclohexylurea (DCU) byproduct which is insoluble in most organic solvents and can be removed by filtration.

Materials and Reagents:

-

Carboxylic acid (1.0 eq)

-

N-Boc-piperazine (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, 0.1 eq)[1]

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), N-Boc-piperazine (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[1]

-

Cool the solution to 0 °C using an ice bath.[1]

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.[1]

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of DCU will form.[1]

-

Filter off the DCU precipitate and wash the solid with cold DCM.[1]

-

Wash the filtrate with 1M HCl and saturated aqueous NaHCO3.[1]

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.[1]

-

Purify the residue by flash chromatography.[1]

Visualizations

The following diagrams illustrate the general reaction pathway for amide bond formation using a coupling reagent and a typical experimental workflow.

References

Application Notes: Synthesis of GPCR Ligands Using Boc-Piperazine

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[1] The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into GPCR ligands to enhance pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. N-tert-butyloxycarbonyl (Boc)-piperazine is a versatile and indispensable building block in the synthesis of these ligands. The Boc protecting group allows for the selective functionalization of one nitrogen atom of the piperazine ring, enabling the controlled and stepwise introduction of various substituents, a crucial strategy in modern drug discovery.[2]

These application notes provide detailed protocols for the synthesis of GPCR ligands utilizing Boc-piperazine, focusing on common and robust synthetic methodologies. The protocols are intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics targeting GPCRs.

Key Synthetic Strategies

The synthesis of diverse libraries of GPCR ligands can be readily achieved through a series of well-established reactions involving Boc-piperazine. The general workflow involves the initial functionalization of the free secondary amine of Boc-piperazine, followed by the deprotection of the Boc group and subsequent reaction at the newly liberated nitrogen. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).

A general workflow for the synthesis of GPCR ligands using Boc-piperazine is depicted below.

Experimental Protocols

Protocol 1: N-Alkylation of Boc-Piperazine via Reductive Amination

This protocol describes the N-alkylation of Boc-piperazine with an aldehyde via reductive amination.

Materials and Reagents:

-

N-Boc-piperazine

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a solution of N-Boc-piperazine (1.0 eq.) in anhydrous DCM, add the desired aldehyde (1.0-1.2 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated Boc-piperazine.[3]

Protocol 2: N-Arylation of Boc-Piperazine via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed N-arylation of Boc-piperazine with an aryl halide.

Materials and Reagents:

-

N-Boc-piperazine

-

Aryl halide (e.g., 4-chlorotoluene)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq.).

-

Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

-

Add the aryl halide (1.0 eq.) and N-Boc-piperazine (1.5 eq.) to the flask.

-

Stir the resulting mixture at reflux for 6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-aryl Boc-piperazine.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.[4]

Materials and Reagents:

-

N-functionalized Boc-piperazine derivative

-

Trifluoroacetic acid (TFA)

-